Boc-Pyr-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

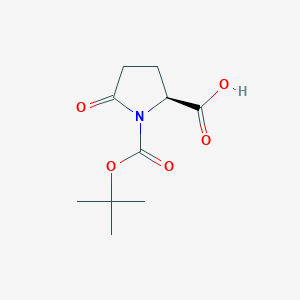

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLQPFJGZTYCMH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886035 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53100-44-0 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53100-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053100440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butyl) hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N-Boc-L-pyroglutamic Acid (Boc-Pyr-OH) from L-Glutamic Acid

Abstract

N-Boc-L-pyroglutamic acid (this compound) is a crucial N-protected amino acid derivative widely employed in peptide synthesis and the development of peptidomimetics and pharmaceuticals.[1][2] Its rigid, cyclic structure makes it a valuable building block for creating conformationally constrained peptides, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide chain elongation.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from the readily available starting material, L-glutamic acid. Detailed experimental protocols, a comparative summary of reaction conditions, and workflow visualizations are presented to assist researchers in the practical application of these methodologies.

Overview of Synthetic Pathways

The synthesis of this compound from L-glutamic acid is predominantly achieved via two distinct, multi-step pathways. The most common approach involves the initial thermal cyclization of L-glutamic acid to form L-pyroglutamic acid, followed by the N-protection of the resulting lactam. An alternative strategy involves protecting the amino group of L-glutamic acid first, followed by a chemically-induced cyclization to form the final product.

Caption: Primary synthetic routes from L-Glutamic Acid to this compound.

Route A: Cyclization Followed by N-Boc Protection

This is the most direct and frequently utilized method, leveraging the thermal instability of L-glutamic acid, which readily undergoes intramolecular cyclization.

Step A1: Thermal Cyclization of L-Glutamic Acid

The conversion of L-glutamic acid to L-pyroglutamic acid is an intramolecular condensation (dehydration) reaction.[3] Heating solid L-glutamic acid above its melting point results in the loss of a water molecule as the α-amino group attacks the γ-carboxylic acid, forming the stable five-membered lactam ring.[4][5] This reaction can be performed without a solvent and generally proceeds in high yield.

Experimental Protocol: Synthesis of L-Pyroglutamic Acid

-

1. Reaction Setup: Place L-glutamic acid (e.g., 100 g) into a round-bottom flask equipped with a mechanical stirrer and a distillation condenser to allow for the removal of water.

-

2. Heating: Immerse the flask in an oil bath and heat to 130-180°C.[6] The solid will melt, and the reaction will commence, evidenced by the distillation of water.

-

3. Reaction Time: Maintain the temperature and continue stirring for approximately 40-70 minutes, or until water evolution ceases.[6]

-

4. Work-up and Purification: Allow the molten product to cool slightly before carefully dissolving the crude L-pyroglutamic acid in hot water. The solution is then cooled to induce crystallization. The resulting crystals are collected by filtration, washed with cold water, and dried under vacuum to yield pure L-pyroglutamic acid.

Step A2: N-Boc Protection of L-Pyroglutamic Acid

The protection of the secondary amine within the lactam ring of L-pyroglutamic acid is typically achieved using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7] DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to facilitate the acylation of the lactam nitrogen.[8]

Experimental Protocol: Synthesis of N-Boc-L-pyroglutamic Acid (this compound)

-

1. Reaction Setup: Dissolve L-pyroglutamic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.[7][9]

-

2. Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP, ~0.05 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq).[10] The reaction is mildly exothermic and may produce carbon dioxide gas.[8]

-

3. Reaction Conditions: Stir the mixture at room temperature for several hours (typically 4-12 h).

-

4. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.[9]

-

5. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl or citric acid solution), water, and brine.

-

6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford this compound as a white solid.

Route B: N-Boc Protection Followed by Cyclization

This alternative route involves protecting L-glutamic acid first and then inducing cyclization. This method offers control over the N-terminus from the outset but requires an additional activation step for the γ-carboxylic acid.

The synthesis of N-protected pyroglutamic acid derivatives is often based on the cyclization of the corresponding N-protected glutamic acid.[11] For this compound, this is achieved by first converting N-Boc-L-glutamic acid into its anhydride. This activated intermediate readily undergoes intramolecular cyclization, sometimes catalyzed by a base like dicyclohexylamine (DCHA), to yield the final product.[11]

Experimental Protocol: Synthesis of this compound via Anhydride

-

1. Step B1 (N-Boc Protection): L-glutamic acid is first protected using standard procedures with Boc₂O and a suitable base (e.g., NaHCO₃ or triethylamine) in a solvent system like dioxane/water to yield N-Boc-L-glutamic acid.

-

2. Step B2 (Anhydride Formation & Cyclization):

-

a. Dissolve N-Boc-L-glutamic acid in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane.

-

b. Add a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or acetic anhydride, at 0°C to form the N-Boc-L-glutamic acid anhydride.

-

c. The anhydride can spontaneously cyclize upon gentle heating, or a catalyst such as DCHA can be added to facilitate the ring-closure at room temperature.[11]

-

d. The work-up typically involves filtration to remove urea byproducts (if DCC is used), followed by an aqueous wash and purification by crystallization or chromatography as described in Route A.

-

Experimental Workflow and Data Summary

The following diagram illustrates the typical laboratory workflow for the synthesis of this compound via Route A, the more common pathway.

Caption: Experimental workflow for the synthesis of this compound via Route A.

Data Tables

The following tables summarize quantitative data and key parameters for the synthesis of this compound and its intermediates.

Table 1: Comparison of Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |

|---|---|---|---|---|---|

| A1 | Thermal Cyclization | L-Glutamic Acid | None (neat) | 130-180°C | 40-70 min[6] |

| A2 | N-Boc Protection | L-Pyroglutamic Acid, Boc₂O, DMAP (cat.) | Acetonitrile or DCM | Room Temp. | 4-12 h[7][9][10] |

| B2 | Anhydride Cyclization | N-Boc-L-Glutamic Acid, Dehydrating Agent (e.g., DCC), DCHA (cat.) | THF or DCM | 0°C to RT | 6-18 h[11] |

Table 2: Physicochemical and Yield Data

| Compound | CAS Number | Molecular Formula | Molecular Weight | Reported Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| L-Pyroglutamic Acid | 98-79-3 | C₅H₇NO₃ | 129.11 | >90% (Thermal) | 162-164 |

| This compound | 53100-44-0 | C₁₀H₁₅NO₅ | 229.23 | High | 117-119 |

| Boc-Pyr-OMe* | 108963-96-8 | C₁₁H₁₇NO₅ | 243.26 | 86.7% (Overall) | 63-67[10] |

*Data for the methyl ester derivative is provided for reference, as detailed yield information for the free acid can be process-dependent.

Conclusion

The synthesis of this compound from L-glutamic acid is a well-established process critical for modern peptide chemistry. The most robust and straightforward method involves a two-step sequence of thermal cyclization followed by N-Boc protection (Route A). This pathway avoids complex reagents and offers high yields of the intermediate and final product. The alternative route of protection followed by cyclization (Route B) provides another viable option, particularly if the N-Boc-L-glutamic acid intermediate is already available. The choice of synthetic route may depend on factors such as scale, available equipment, and specific laboratory practices. This guide provides the necessary technical details for researchers to successfully synthesize and implement this compound in their drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to N-Boc-L-pyroglutamic Acid for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and applications of N-Boc-L-pyroglutamic acid, a pivotal chiral building block in modern organic synthesis and pharmaceutical development.

N-Boc-L-pyroglutamic acid, a derivative of L-pyroglutamic acid featuring a tert-butoxycarbonyl (Boc) protecting group, is a crucial intermediate in the synthesis of a wide array of complex organic molecules, including peptides and pharmacologically active compounds. Its unique rigid, cyclic structure and defined stereochemistry make it an invaluable tool for introducing the pyroglutamyl moiety in a controlled manner, which is essential in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology. This guide provides a comprehensive examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its significant applications.

Core Chemical and Physical Properties

N-Boc-L-pyroglutamic acid is a white to off-white crystalline powder. The presence of the Boc protecting group enhances its solubility in organic solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | References |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | |

| Synonyms | N-(tert-Butoxycarbonyl)-L-pyroglutamic acid, Boc-L-pyroglutamic acid, Boc-Pyr-OH | |

| CAS Number | 53100-44-0 | |

| Molecular Formula | C₁₀H₁₅NO₅ | |

| Molecular Weight | 229.23 g/mol | |

| Melting Point | 117-119 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in CHCl₃) | [1] |

Solubility Profile

While comprehensive quantitative solubility data is not extensively published, qualitative assessments indicate the solubility of N-Boc-L-pyroglutamic acid and related compounds in various organic solvents.

| Solvent | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3][4] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

| Methanol | Soluble in the form of its methyl ester | [5] |

| Water | Sparingly soluble |

Experimental Protocols

Synthesis of N-Boc-L-pyroglutamic Acid

The synthesis of N-Boc-L-pyroglutamic acid is typically achieved through the N-protection of L-pyroglutamic acid. A general and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

L-pyroglutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve L-pyroglutamic acid in acetonitrile.

-

Addition of Reagents: To the solution, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted L-pyroglutamic acid and DMAP.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of N-Boc-L-pyroglutamic acid can be assessed using reversed-phase high-performance liquid chromatography (RP-HPLC).

HPLC Conditions for Analysis of Pyroglutamic Acid (Adaptable for N-Boc derivative):

-

Column: Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm)[7]

-

Mobile Phase: A gradient of acetonitrile and 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH 1.6).[7]

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 15 °C[7]

-

Detection: UV at 205 nm[7]

-

Injection Volume: 20 µL[7]

This method allows for the effective separation and quantification of pyroglutamic acid and can be optimized for its N-Boc derivative.[7]

Applications in Synthesis

N-Boc-L-pyroglutamic acid is a cornerstone in the synthesis of peptides and other bioactive molecules. Its protected nature allows for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group on the nitrogen atom of the pyroglutamic acid ring prevents unwanted side reactions during the peptide coupling steps. This group is stable under the conditions used for forming peptide bonds but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the elongation of the peptide chain.

This workflow illustrates the sequential addition of amino acids to a solid support, with N-Boc-L-pyroglutamic acid being incorporated at the desired position in the peptide chain. The use of the pre-formed pyroglutamic acid derivative ensures the integrity of the cyclic structure in the final peptide.

Logical Relationships in Synthesis

The synthesis of N-Boc-L-pyroglutamic acid and its subsequent use in creating more complex molecules can be visualized as a logical progression from a simple, naturally occurring amino acid to a versatile synthetic building block.

Conclusion

N-Boc-L-pyroglutamic acid stands as a testament to the power of chemical modification in transforming a simple biomolecule into a highly valuable and versatile tool for chemical synthesis. Its well-defined properties and the robustness of the protocols for its preparation and use underscore its importance in the ongoing quest for novel and effective pharmaceuticals. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this key chiral building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Solubility of Boc-Pyr-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-proline (Boc-L-proline), a crucial intermediate in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Core Quantitative Solubility Data

The solubility of Boc-L-proline has been experimentally determined in a range of organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for laboratory work.

Table 1: Solubility of Boc-L-proline in Common Organic Solvents

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~20[1] |

| Dimethyl sulfoxide (DMSO) | ~15[1] |

| Ethanol | ~15[1] |

Table 2: Mole Fraction Solubility of Boc-L-proline in Various Solvents at Different Temperatures

A detailed study measured the solubility of Boc-L-proline in 14 different pure solvents using a static gravimetric method over a temperature range of 283.15 K to 323.15 K.[2] The solubility was found to be positively correlated with temperature in all tested solvents.[2][3] The highest solubility was observed in methanol, while the lowest was in water.[3]

| Solvent | Temperature (K) | Mole Fraction (10³) |

| Methanol | 283.15 | 165.43 |

| 293.15 | 211.18 | |

| 303.15 | 249.33 | |

| 313.15 | 278.91 | |

| 323.15 | 297.31 | |

| Ethanol | 283.15 | 78.52 |

| 293.15 | 98.67 | |

| 303.15 | 121.55 | |

| 313.15 | 145.12 | |

| 323.15 | 168.39 | |

| n-Propanol | 283.15 | 55.19 |

| 293.15 | 69.83 | |

| 303.15 | 86.41 | |

| 313.15 | 104.17 | |

| 323.15 | 122.58 | |

| Isopropanol | 283.15 | 41.27 |

| 293.15 | 53.11 | |

| 303.15 | 66.89 | |

| 313.15 | 81.73 | |

| 323.15 | 97.15 | |

| n-Butanol | 283.15 | 43.88 |

| 293.15 | 55.49 | |

| 303.15 | 68.51 | |

| 313.15 | 82.43 | |

| 323.15 | 96.87 | |

| Isobutanol | 283.15 | 34.16 |

| 293.15 | 43.82 | |

| 303.15 | 54.71 | |

| 313.15 | 66.39 | |

| 323.15 | 78.53 | |

| sec-Butanol | 283.15 | 30.15 |

| 293.15 | 39.28 | |

| 303.15 | 49.87 | |

| 313.15 | 61.33 | |

| 323.15 | 73.29 | |

| Acetone | 283.15 | 111.26 |

| 293.15 | 135.81 | |

| 303.15 | 162.17 | |

| 313.15 | 189.43 | |

| 323.15 | 216.59 | |

| Acetonitrile | 283.15 | 29.37 |

| 293.15 | 36.51 | |

| 303.15 | 44.58 | |

| 313.15 | 53.29 | |

| 323.15 | 62.37 | |

| Butanone | 283.15 | 78.31 |

| 293.15 | 96.42 | |

| 303.15 | 116.28 | |

| 313.15 | 137.15 | |

| 323.15 | 158.49 | |

| Ethyl Acetate | 283.15 | 39.84 |

| 293.15 | 49.57 | |

| 303.15 | 60.52 | |

| 313.15 | 72.31 | |

| 323.15 | 84.63 | |

| Methyl Acetate | 283.15 | 58.11 |

| 293.15 | 71.28 | |

| 303.15 | 85.63 | |

| 313.15 | 100.77 | |

| 323.15 | 116.32 | |

| Dichloromethane | 283.15 | 14.21 |

| 293.15 | 18.53 | |

| 303.15 | 23.68 | |

| 313.15 | 29.47 | |

| 323.15 | 35.72 | |

| Water | 283.15 | 0.066 |

| 293.15 | 0.231 | |

| 303.15 | 0.548 | |

| 313.15 | 1.012 | |

| 323.15 | 1.439 |

Data extracted from the Journal of Chemical & Engineering Data, which should be consulted for full experimental details.

It is important to note that "Boc-Pyr-OH" can also refer to N-Boc-L-pyroglutamic acid. Qualitative data indicates that N-Boc-L-pyroglutamic acid is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]

Experimental Protocols

The following is a generalized protocol for determining the solubility of Boc-L-proline based on the widely used saturation shake-flask method.[6]

Objective: To determine the equilibrium solubility of Boc-L-proline in a given organic solvent at a specific temperature.

Materials:

-

Boc-L-proline (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Boc-L-proline to a known volume of the selected solvent in a vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification: Dilute the filtered solution to a known volume with the same solvent. Analyze the concentration of Boc-L-proline in the diluted sample using a pre-validated analytical method, such as HPLC with a standard calibration curve.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of Boc-L-proline in the solvent at the specified temperature. Express the solubility in desired units (e.g., mg/mL, mol/L).

Visualizations

The following diagrams illustrate key workflows related to the application and study of this compound.

Caption: A generalized workflow for the application of this compound in solid-phase peptide synthesis.

References

Spectroscopic Profile of Boc-L-Pyroglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-butoxycarbonyl)-L-pyroglutamic acid (Boc-L-pyroglutamic acid), a key building block in peptide synthesis and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents a combination of expected values derived from analogous compounds and general spectroscopic principles. The data herein serves as a valuable reference for the characterization and quality control of Boc-L-pyroglutamic acid in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for Boc-L-pyroglutamic acid and its closely related derivatives. These values are compiled from literature on similar Boc-protected amino acids and pyroglutamic acid derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc (t-butyl) | ~1.45 | Singlet (s) | 9 protons, characteristic sharp signal. |

| Pyrrolidine C4-H₂ | 1.90 - 2.30 | Multiplet (m) | 2 protons, diastereotopic. |

| Pyrrolidine C3-H₂ | 2.30 - 2.60 | Multiplet (m) | 2 protons, diastereotopic. |

| Pyrrolidine C2-H (α-H) | 4.20 - 4.50 | Doublet of doublets (dd) | 1 proton, chiral center. |

| Carboxylic Acid (-COOH) | > 10.0 | Broad singlet (br s) | Highly variable depending on solvent and concentration. |

¹³C NMR (Carbon NMR)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Boc (CH₃)₃ | ~28.3 | |

| Pyrrolidine C4 | ~25.0 | |

| Pyrrolidine C3 | ~30.0 | |

| Pyrrolidine C2 (α-C) | ~57.0 | |

| Boc C(CH₃)₃ | ~80.5 | Quaternary carbon. |

| Boc C=O | ~155.0 | Carbamate carbonyl. |

| Pyrrolidine C5 (lactam C=O) | ~175.0 | Amide carbonyl. |

| Carboxylic Acid C=O | ~178.0 | Carboxyl carbonyl. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[1][2] |

| C-H (Alkyl) | 3000 - 2850 | Medium | Stretching vibrations of the Boc and pyroglutamate ring methylenes. |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | Carbonyl stretch, often appears as a sharp, intense band.[1] |

| C=O (Lactam) | ~1680 | Strong | Amide I band. |

| C=O (Boc) | ~1715 | Strong | Carbamate carbonyl stretch. |

| C-N | 1410 - 1310 | Medium | Stretching vibration. |

| C-O | 1320 - 1210 | Strong | Stretching vibration.[1] |

Table 3: Mass Spectrometry (MS) Data

| Ion | Expected m/z | Fragmentation Pattern |

| [M+H]⁺ | 230.0972 | Calculated for C₁₀H₁₆NO₅⁺ |

| [M+Na]⁺ | 252.0791 | Calculated for C₁₀H₁₅NNaO₅⁺ |

| [M-C₄H₈]⁺ or [M-56]⁺ | 174.0502 | Loss of isobutylene from the Boc group. |

| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 129.0426 | Loss of the entire Boc group. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of Boc-L-pyroglutamic acid.

Materials:

-

Boc-L-pyroglutamic acid (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Boc-L-pyroglutamic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to the solvent frequency to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters:

-

Number of scans: 16-32

-

Spectral width: -2 to 12 ppm

-

Pulse angle: 30-45 degrees

-

Relaxation delay (d1): 1-2 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a 1D carbon spectrum with proton decoupling.

-

Typical parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Spectral width: 0 to 200 ppm

-

Pulse angle: 30-45 degrees

-

Relaxation delay (d1): 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in Boc-L-pyroglutamic acid.

Materials:

-

Boc-L-pyroglutamic acid (1-2 mg)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid Boc-L-pyroglutamic acid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Boc-L-pyroglutamic acid.

Materials:

-

Boc-L-pyroglutamic acid

-

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

-

Solvent for sample preparation (e.g., methanol, acetonitrile, water)

-

Formic acid (optional, to promote ionization)

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of Boc-L-pyroglutamic acid (e.g., 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate protonation in positive ion mode.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis:

-

Analyze the full scan mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as Boc-L-pyroglutamic acid.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide to Boc-L-Pyroglutamic Acid (Boc-Pyr-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH), a critical chiral building block in modern synthetic and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and outlines its significance in the development of bioactive peptides.

Core Compound Data: Boc-L-Pyroglutamic Acid

Boc-L-pyroglutamic acid is a derivative of L-pyroglutamic acid where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application in peptide synthesis, preventing unwanted side reactions.[1]

| Property | Value | Reference |

| CAS Number | 53100-44-0 | [1] |

| Molecular Formula | C₁₀H₁₅NO₅ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Synonyms | N-Boc-L-pyroglutamic acid, (2S)-1-[(tert-butoxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 117-119 °C | |

| Storage | 0-8 °C |

Synthesis of Boc-L-Pyroglutamic Acid

The synthesis of this compound is typically achieved through the N-acylation of L-pyroglutamic acid. A general and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: N-Acylation of L-Pyroglutamic Acid

-

Esterification (to form a soluble intermediate): L-pyroglutamic acid is first esterified to improve its solubility in organic solvents. For instance, acid-catalyzed esterification with tert-butyl acetate can yield tert-butyl pyroglutamate.[2]

-

N-Acylation: The resulting pyroglutamate ester is then N-acylated using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as acetonitrile, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

-

Hydrolysis: The tert-butyl ester is subsequently hydrolyzed under acidic conditions to yield the final product, Boc-L-pyroglutamic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-based Solid-Phase Peptide Synthesis (SPPS) for the introduction of an N-terminal pyroglutamyl (pGlu) residue. This residue is found in many biologically active peptides, such as Thyrotropin-Releasing Hormone (TRH), and confers stability against degradation by aminopeptidases.[3]

Experimental Protocol: Boc-SPPS for a pGlu-Peptide (e.g., TRH Analogue)

This protocol outlines the general steps for incorporating this compound in a manual or automated peptide synthesizer.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and swell it in dichloromethane (DCM).

-

Amino Acid Coupling: Couple the C-terminal amino acid to the resin.

-

Deprotection: Remove the Boc protecting group from the coupled amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[4]

-

Neutralization: Neutralize the resin with a base, such as diisopropylethylamine (DIEA), in DCM or dimethylformamide (DMF).

-

Coupling of Subsequent Amino Acids: Continue the cycle of deprotection, neutralization, and coupling for the remaining amino acids in the peptide sequence.

-

Coupling of this compound: For the final N-terminal residue, couple this compound using a suitable coupling agent.

-

Activation: Dissolve this compound (2-4 equivalents) and an activating agent like HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to pre-activate the mixture.[3]

-

Coupling: Add the activated this compound solution to the neutralized peptide-resin and allow the reaction to proceed for 1-2 hours. Monitor the completion using a Kaiser test.[3]

-

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling of Pyroglutamyl Peptides

Peptides containing an N-terminal pyroglutamyl residue exhibit a range of biological activities, including hormonal regulation, neurotransmission, and anti-inflammatory effects.[5][6] The pyroglutamyl residue's cyclic structure protects the peptide from degradation by exopeptidases, enhancing its stability and bioavailability.[5]

For example, Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH₂) is a well-known pyroglutamyl peptide that acts as a hormone and neurotransmitter. While a detailed signaling pathway for a specific peptide synthesized using this compound is context-dependent, the general mechanism for many G-protein coupled receptor (GPCR) activating peptides, such as TRH, can be illustrated. The presence of the pyroglutamyl residue is often crucial for receptor binding and subsequent signal transduction.[7]

Conclusion

Boc-L-Pyroglutamic acid is an indispensable tool for chemists and pharmacologists. Its unique structural features and the robust synthetic methodologies developed around it facilitate the creation of stable, biologically active peptides with significant therapeutic potential. The protocols and data presented in this guide offer a foundation for the successful synthesis and application of this versatile chiral building block.

References

Chiral Purity of Boc-D-pyroglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chiral purity of N-tert-butoxycarbonyl-D-pyroglutamic acid (Boc-D-pyroglutamic acid). Ensuring the enantiomeric integrity of this chiral building block is paramount in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules, as the stereochemistry often dictates biological activity and safety. This document details the analytical methodologies for determining chiral purity, presents typical quantitative data, outlines a representative synthetic pathway, and discusses the relevance of enantiomeric purity in a biological context.

Introduction to Boc-D-pyroglutamic Acid and Chiral Purity

Boc-D-pyroglutamic acid is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry.[1] Its rigid, cyclic structure serves as a conformational constraint in peptide chains, and the Boc protecting group allows for controlled, stepwise peptide synthesis.[2]

Chirality is a critical attribute in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The human body is a chiral environment, and thus, receptors, enzymes, and other biological targets often interact stereospecifically with drug molecules. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral starting materials and active pharmaceutical ingredients.

Quantitative Analysis of Chiral Purity

The primary method for determining the chiral purity of Boc-D-pyroglutamic acid is chiral High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the D- and L-enantiomers. Commercially available Boc-D-pyroglutamic acid typically exhibits a high degree of chiral purity.

Table 1: Typical Specifications for Commercial Boc-D-pyroglutamic Acid

| Parameter | Specification | Method |

| Purity (HPLC) | ≥98.5% | HPLC |

| Enantiomeric Excess (e.e.) | ≥98% | Chiral HPLC |

| Appearance | White to off-white crystalline powder | Visual |

Data compiled from representative commercial supplier information.[3]

Experimental Protocols for Chiral Purity Determination

The following is a representative experimental protocol for the determination of the enantiomeric purity of Boc-D-pyroglutamic acid using chiral HPLC.

Chiral HPLC Method

Objective: To separate and quantify the D- and L-enantiomers of Boc-pyroglutamic acid to determine the enantiomeric excess (e.e.) of a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column, for example, a polysaccharide-based chiral column such as Chiralcel® OD or a similar column known for separating N-protected amino acids.[4][5]

Reagents:

-

Boc-D-pyroglutamic acid sample

-

Boc-L-pyroglutamic acid reference standard

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Trifluoroacetic acid (TFA)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane:Isopropanol:TFA (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the Boc-pyroglutamic acid sample in 1 mL of the mobile phase. |

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a solution of the Boc-L-pyroglutamic acid reference standard to determine its retention time.

-

Inject a solution of the Boc-D-pyroglutamic acid sample.

-

Record the chromatogram and identify the peaks corresponding to the D- and L-enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

e.e. (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100

Where AreaD is the peak area of the D-enantiomer and AreaL is the peak area of the L-enantiomer.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of chiral purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzhou Health Chemicals Co., Ltd.-Ethyl Boc-D-pyroglutamate [healthchems.com]

- 4. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]

Boc-Pyr-OH: A Chiral Catalyst for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the asymmetric synthesis of complex molecular architectures, enabling the creation of therapeutics with enhanced efficacy and reduced side effects. Among these, N-tert-butoxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH) has emerged as a versatile and highly valuable chiral synthon. Its rigid, cyclic structure, derived from the naturally occurring amino acid L-glutamic acid, provides a stereochemically defined scaffold for the synthesis of a diverse array of bioactive molecules, particularly in the fields of neuropharmacology and oncology.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Specifications

This compound, also known as N-Boc-L-pyroglutamic acid, is a white to off-white crystalline powder. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of the pyroglutamic acid ring enhances its stability and solubility in organic solvents, making it amenable to a wide range of reaction conditions.[1]

| Property | Value |

| Synonyms | N-Boc-L-pyroglutamic acid, (S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid |

| CAS Number | 53100-44-0 |

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol |

| Melting Point | 117-119 °C |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% (HPLC) |

Asymmetric Synthesis and Quantitative Data

This compound serves as a cornerstone for a multitude of asymmetric transformations, enabling the synthesis of chiral pyrrolidine derivatives with high enantiomeric purity. The inherent chirality of this compound is transferred to the product molecules, making it an excellent starting material for stereocontrolled reactions.

Stereoselective Alkylation Reactions

The enolate of ethyl N-Boc-pyroglutamate can undergo stereoselective alkylation at the C4 position. The reaction with various electrophiles proceeds with good yields, although the diastereoselectivity can vary depending on the electrophile and reaction conditions.

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Methyl iodide | 4-Methyl derivative | 75 | >95:5 |

| Benzyl bromide | 4-Benzyl derivative | 80 | >95:5 |

| Allyl bromide | 4-Allyl derivative | 70 | 90:10 |

| Propargyl bromide | 4-Propargyl derivative | 65 | 85:15 |

Data compiled from representative examples in the literature.

Synthesis of Bioactive Molecules

This compound is a key precursor in the synthesis of various biologically active compounds. The following table summarizes the yields for key steps in the synthesis of representative molecules.

| Target Molecule/Intermediate | Reaction Type | Starting Material | Yield (%) | Enantiomeric Excess (%) |

| Boc-L-Pyroglutamic acid methyl ester | Esterification & Boc Protection | L-Pyroglutamic acid | >90 (overall) | >99 |

| (R)-(-)-Rolipram Intermediate | Asymmetric Michael Addition | Modified pyroglutamic derivative | High | High |

| Pyrrolidine-based Cholinesterase Inhibitors | Multi-step synthesis | This compound derivative | ~10 (overall) | >98 |

Data compiled from various synthetic reports.

Experimental Protocols

Synthesis of N-Boc-L-pyroglutamic acid (this compound)

This protocol is adapted from standard procedures for the Boc protection of amino acids.

Materials:

-

L-Pyroglutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-pyroglutamic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield Boc-L-pyroglutamic acid as a white solid. The product can be further purified by recrystallization.

Reduction of this compound to Boc-L-pyrrolidinol

This protocol describes the selective reduction of the carboxylic acid functionality.

Materials:

-

N-Boc-L-pyroglutamic acid (this compound)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1M solution of borane-tetrahydrofuran complex in THF (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add saturated aqueous ammonium chloride solution and extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-L-pyrrolidinol. The product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

The rigid pyrrolidine scaffold of this compound is a privileged structure in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and receptor ligands.

Multi-Targeting Strategy in Alzheimer's Disease

Derivatives of pyroglutamic acid have shown promise as multi-target agents for the treatment of neurodegenerative disorders such as Alzheimer's disease. By modifying the core structure, it is possible to design inhibitors that simultaneously target key enzymes involved in the disease pathology, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH).

Caption: Multi-target inhibition strategy for Alzheimer's disease.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of an N-terminal pyroglutamyl residue.[1] This modification is found in many biologically active peptides and can confer resistance to degradation by aminopeptidases. The Boc protecting group is stable to the basic conditions used for Fmoc deprotection, allowing for its use in orthogonal protection strategies.

Caption: General workflow for SPPS using this compound.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. Its utility in constructing chiral pyrrolidine scaffolds has led to the development of promising drug candidates, particularly in the challenging area of neurodegenerative diseases. The straightforward synthesis of this compound and its compatibility with a wide range of chemical transformations ensure its continued importance in both academic research and industrial drug development. The strategic application of this chiral synthon will undoubtedly continue to fuel innovation in medicinal chemistry and contribute to the discovery of novel therapeutics.

References

Commercial Sources and Technical Guide for N-Boc-L-pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-pyroglutamic acid (also known as Boc-L-Pyr-OH) is a crucial chiral building block and a protected amino acid derivative widely utilized in medicinal chemistry and pharmaceutical development.[1][2] Its tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making it an essential component in peptide synthesis, particularly for creating complex therapeutic peptides and peptidomimetics.[1][2] This guide provides an in-depth overview of its commercial sources, key technical data, and relevant experimental protocols for its application.

Commercial Availability and Specifications

A variety of chemical suppliers offer N-Boc-L-pyroglutamic acid, typically with high purity suitable for research and development purposes. The following tables summarize the specifications from several key commercial vendors to facilitate comparison.

Table 1: Commercial Supplier Overview

| Supplier | Product Number | Purity | Available Pack Sizes |

| TCI America | B4083 | >98.0% (HPLC, T) | 5 g, 25 g |

| Chem-Impex | 06709 | ≥ 97% (HPLC) | Custom |

| US Biological | - | ≥ 99% (HPLC) | 1 g, 5 g, 25 g, 100 g |

| Blue Tiger Scientific | - | High Purity | 100 mg |

| MedChemExpress | HY-W010515 | - | Custom |

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 53100-44-0[1][3][4][5] |

| Molecular Formula | C₁₀H₁₅NO₅[1][3][5] |

| Molecular Weight | 229.23 g/mol [3][5] |

| Appearance | White to off-white powder or crystal[1][4][5] |

| Melting Point | 117 - 119 °C[1] |

| Optical Rotation | [a]D²⁰ = -35 ± 2º (c=1 in CHCl₃)[1] or -33.0 to -36.0 deg (C=1, CHCl3)[4] |

| Storage Conditions | 0 - 8 °C[1] or -20°C[6] |

Key Applications in Research and Development

N-Boc-L-pyroglutamic acid is a versatile intermediate with significant applications in several areas of drug discovery and chemical synthesis:

-

Peptide Synthesis : It serves as a protected building block for the incorporation of the pyroglutamic acid moiety into peptide chains.[1] This is crucial for the synthesis of various biologically active peptides, such as thyrotropin-releasing hormone (TRH) analogues.[2]

-

Drug Development : Its structural features are leveraged to design and synthesize novel drug candidates with enhanced efficacy and selectivity, particularly in neuropharmacology and oncology.[1]

-

Chiral Synthesis : As an enantiomerically pure compound, it is an important starting material for the stereoselective synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).[7]

-

Bioconjugation : It is used in processes to attach biomolecules to drugs or imaging agents, thereby improving their targeted delivery and therapeutic effectiveness.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-Boc-L-pyroglutamic acid derivatives, which are common starting points for more complex syntheses.

Protocol 1: Synthesis of N-Boc-L-pyroglutamic Acid Methyl Ester

This protocol describes a two-step synthesis starting from L-pyroglutamic acid.[8]

Step 1: Esterification of L-pyroglutamic acid

-

Materials : L-pyroglutamic acid, absolute methanol, thionyl chloride, sodium bicarbonate, dichloromethane.

-

Procedure :

-

Add 800 kg of absolute methanol to a dry reaction vessel and cool to 10°C.

-

Slowly add 20 kg of thionyl chloride.

-

After the addition is complete, add 200 kg of L-pyroglutamic acid.

-

Maintain the reaction temperature between 5-10°C and stir for 7 hours.

-

Add 100 kg of sodium bicarbonate to neutralize the acid.

-

Evaporate the solvent to obtain a greasy residue.

-

Dissolve the product in dichloromethane and wash with water to remove salts and impurities, yielding L-pyroglutamic acid methyl ester.[8]

-

Step 2: Boc-Protection of L-pyroglutamic acid methyl ester

-

Materials : L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O).

-

Procedure :

-

Dissolve the L-pyroglutamic acid methyl ester obtained from Step 1 in dichloromethane.

-

Add a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate in batches while stirring.

-

Continue the reaction until completion to yield N-Boc-L-pyroglutamic acid methyl ester.[8]

-

Protocol 2: Synthesis of (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu)

This protocol outlines the synthesis of a dually protected derivative of L-pyroglutamic acid.[9][10]

Step 1: Esterification of L-Pyroglutamic Acid

-

Materials : L-pyroglutamic acid, tert-butyl acetate, perchloric acid.

-

Procedure :

-

Dissolve L-pyroglutamic acid in tert-butyl acetate.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the mixture at room temperature, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction and perform an extraction to isolate the L-pyroglutamic acid tert-butyl ester.[9][10]

-

Step 2: Boc Protection of the Lactam Nitrogen

-

Materials : L-pyroglutamic acid tert-butyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.

-

Procedure :

-

Prepare a solution of L-pyroglutamic acid tert-butyl ester in dichloromethane.

-

Add DMAP, triethylamine, and Boc₂O to the solution.

-

Stir the reaction mixture at room temperature until the starting material is fully consumed.

-

Isolate and purify the final product, Boc-Pyr-OtBu, typically using column chromatography.[9]

-

Synthetic Pathway and Logical Relationships

The synthesis of N-Boc protected pyroglutamic acid derivatives is a foundational process for their use in further chemical synthesis. The following diagram illustrates the general synthetic pathway from L-glutamic acid, a common precursor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pyroglutamic acid suppliers USA [americanchemicalsuppliers.com]

- 4. N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid 53100-44-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. bluetigerscientific.com [bluetigerscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application of Boc-Pyr-OH in Solid-Phase Peptide Synthesis (SPPS): A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the incorporation of pyroglutamic acid (pGlu) at the N-terminus of synthetic peptides is a critical step in the development of potent and stable peptide-based therapeutics. The use of N-tert-butyloxycarbonyl-L-pyroglutamic acid (Boc-Pyr-OH) in Boc-based Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient method for introducing this important structural moiety. This document provides detailed application notes and experimental protocols for the successful utilization of this compound in SPPS.

The pyroglutamyl residue, a cyclic lactam of glutamic acid, is a key feature in several biologically active peptides, including Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH). Its presence confers enhanced stability against enzymatic degradation by aminopeptidases, a crucial attribute for therapeutic peptides. While N-terminal glutamine residues can spontaneously cyclize to form pyroglutamate, this process can be slow and lead to product heterogeneity. Direct incorporation of this compound during SPPS provides a more controlled and efficient route to obtaining the desired N-terminal pGlu-peptide.

Data Presentation: Quantitative Parameters in this compound SPPS

Achieving high purity and yield is paramount in peptide synthesis. The following tables summarize key quantitative data related to the incorporation of this compound and the overall SPPS process.

| Parameter | Reagent/Condition | Typical Value/Range | Efficacy | Reference |

| Coupling Reagent | HBTU/DIEA | 2-4 equivalents | High | [1] |

| PyBOP/DIEA | 3 equivalents | High, with minimal racemization | [2] | |

| HATU/DIEA | 3-4 equivalents | Very High, effective for hindered couplings | [3] | |

| This compound Equivalents | 2-4 equivalents | Drives reaction to completion | [4] | |

| Coupling Time | 1-2 hours | Sufficient for complete coupling | [1] | |

| Monitoring | Kaiser Test (Ninhydrin) | Negative result (yellow beads) | Indicates complete coupling | [1] |

Table 1: Typical Coupling Parameters for this compound in Boc-SPPS.

| Peptide Synthesized | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |

| GnRH Analog | Boc-SPPS | Not Specified | 10.1 - 43.6 | [5] |

| Tirzepatide Fragment (Hydrazide) | Boc-SPPS | ~76 | Not Specified | [6] |

| Chimeric Peptide | Manual Boc-SPPS | 95-97 (after SPE) | 44.5 (after SPE) | [7] |

Table 2: Examples of Peptide Synthesis Yield and Purity using Boc-SPPS Strategy.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound in a standard Boc-SPPS workflow.

Resin Selection and Preparation

The choice of resin is dependent on the desired C-terminal functionality of the peptide (acid or amide). For peptide amides, MBHA (methylbenzhydrylamine) resin is a common choice in Boc-SPPS.

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for at least 30 minutes.

-

Wash the resin multiple times with DCM, followed by the solvent for the next step (e.g., dimethylformamide - DMF).[1]

Boc-SPPS Cycle for Peptide Chain Elongation

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

-

Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature. A preliminary 2-5 minute pre-wash with the TFA/DCM solution is also recommended.[4]

-

Wash the resin thoroughly with DCM to remove TFA and the cleaved Boc group.

-

Wash the resin with isopropanol (IPA) to shrink the resin and aid in the removal of residual acid, followed by another wash with DCM.[1]

After deprotection, the N-terminal amino group is protonated and must be neutralized to a free amine to enable the subsequent coupling reaction.

-

Wash the peptide-resin with DCM.

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[4]

-

Wash the resin several times with the coupling solvent (e.g., DMF) to remove excess base.[1]

-

In Situ Neutralization: Alternatively, neutralization can be performed concurrently with the coupling reaction by adding DIEA directly to the coupling mixture. This can improve efficiency, especially for sequences prone to aggregation.[8]

-

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming Boc-protected amino acid.

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid and allow it to pre-activate for 1-2 minutes.[1]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using the Kaiser test. A negative result indicates a complete reaction.[1]

-

Wash the resin thoroughly with DMF and DCM.

Incorporation of this compound

The final coupling step for peptides requiring an N-terminal pyroglutamic acid involves the use of this compound or a protected derivative like Boc-Pyr-OtBu. The tert-butyl ester in Boc-Pyr-OtBu protects the carboxyl group during synthesis and is cleaved during the final acidolytic cleavage step.[1]

-

Following the final deprotection and neutralization of the peptide-resin, prepare the activated this compound (or Boc-Pyr-OtBu) solution as described in the amino acid coupling protocol (Step 2.3).

-

Add the activated solution to the peptide-resin and allow the reaction to proceed until completion, as monitored by the Kaiser test.

-

Wash the resin extensively with DMF and DCM.[1]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the permanent side-chain protecting groups. In Boc-SPPS, this is typically achieved using strong acid, most commonly anhydrous hydrogen fluoride (HF). This procedure is hazardous and requires specialized equipment and safety precautions.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin to protect sensitive amino acids from side reactions.[1]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.[1]

-

Evaporate the HF under a stream of nitrogen or under vacuum.[1][9]

-

Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[1]

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Mandatory Visualizations

Boc-SPPS Workflow

A schematic of the Boc-SPPS workflow for synthesizing N-terminal pGlu-peptides.

Signaling Pathway of Gonadotropin-Releasing Hormone (GnRH)

Peptides such as GnRH, which contain an N-terminal pyroglutamyl residue, play crucial roles in physiological signaling.

The GnRH receptor signaling pathway, a key regulator of the reproductive system.

Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)

TRH, another important peptide with an N-terminal pyroglutamyl moiety, initiates a signaling cascade crucial for thyroid hormone regulation.

The TRH receptor signaling cascade, essential for the regulation of TSH secretion.

References

- 1. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Coupling Protocols for Boc-L-Pyroglutamic Acid (Boc-pGlu-OH)

Introduction

Boc-L-pyroglutamic acid (Boc-pGlu-OH) is a valuable N-terminally protected amino acid derivative used in the synthesis of peptides and peptidomimetics. The pyroglutamic acid moiety is a key structural feature in many biologically active peptides, including Thyrotropin-releasing hormone (TRH). The successful incorporation of Boc-pGlu-OH into a peptide sequence relies on the efficient formation of an amide bond with the N-terminal amine of a downstream amino acid or peptide fragment. This process requires the activation of the carboxylic acid of Boc-pGlu-OH. Uronium salt-based coupling reagents such as HBTU and HATU are widely employed for this purpose due to their high efficiency, rapid reaction times, and ability to minimize side reactions like racemization.[1][2]

This document provides detailed protocols for the coupling of Boc-pGlu-OH with a primary amine using either HBTU or HATU, a comparison of the two reagents, and the underlying reaction mechanisms.

Reagent Comparison: HBTU vs. HATU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most common and effective coupling reagents used in modern peptide synthesis.[3] While both operate via a similar mechanism, their performance characteristics differ due to the structural variation between their benzotriazole cores.[4]

-

HBTU activates carboxylic acids by forming an O-acylisourea intermediate, which then rearranges to a less reactive N-acyl-benzotriazole active ester (OBt-ester).[4][5] It is a cost-effective and highly reliable reagent for most standard couplings.[6]

-

HATU is the 7-aza-analogue of HBTU, incorporating the more electron-withdrawing 7-azabenzotriazole (HOAt) moiety.[4] This results in the formation of a more reactive OAt-ester.[7] Consequently, HATU generally offers faster reaction rates, higher coupling efficiency, and superior suppression of racemization, especially in sterically hindered or challenging couplings.[2][8]

Data Presentation: Comparative Performance in Boc-pGlu-OH Coupling

The following table summarizes the expected quantitative and qualitative differences when coupling Boc-pGlu-OH with a model amine (e.g., Glycine methyl ester, H-Gly-OMe) using HBTU versus HATU under standardized conditions.

| Parameter | HBTU Coupling | HATU Coupling | Reference |

| Typical Yield | 85-95% | >95% | [4][6] |

| Product Purity | High | Very High | [4] |

| Reaction Time | 30-60 minutes | 10-30 minutes | [8] |

| Racemization Risk | Low | Very Low | [2] |

| Relative Cost | Lower | Higher | [6] |

Experimental Protocols

These protocols describe the solution-phase coupling of Boc-pGlu-OH to a generic amino acid ester hydrochloride (H-Amine·HCl), such as H-Gly-OMe·HCl.

Materials and Reagents:

-

Boc-L-pyroglutamic acid (Boc-pGlu-OH)

-

Amino acid ester hydrochloride (H-Amine·HCl)

-

HBTU or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)

Protocol 1: Coupling using HBTU

-

Reactant Preparation:

-

In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq, e.g., 229 mg, 1.0 mmol) and H-Amine·HCl (1.0 eq, e.g., 125 mg, 1.0 mmol) in anhydrous DMF (5-10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation and Coupling:

-

Add DIPEA (3.0 eq, e.g., 523 µL, 3.0 mmol) to the solution to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Stir for 5 minutes. Note: 2 eq are for the reaction, 1 eq is to neutralize the HCl salt.

-

Add HBTU (1.05 eq, e.g., 398 mg, 1.05 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC until the starting material (Boc-pGlu-OH) is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate (30 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-